Vernolepin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQXAXVZGMFNW-MVIRXUPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075146 | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18542-37-5, 59598-29-7 | |
| Record name | (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernolepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERNOLEPIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VERNOLEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Characterization, and Structural Elucidation Methodologies of Vernolepin
Advanced Extraction Techniques for Vernolepin from Plant Sources
The initial step in obtaining this compound from plant material, such as the dried fruit or leaves of Vernonia species, typically involves extraction using organic solvents. nih.govnih.gov The choice of solvent and the extraction method significantly influence the yield and purity of the crude extract containing this compound.
Solvent-Based Extraction Optimization
Solvent extraction is a fundamental technique for isolating bioactive compounds from plant matrices. Optimization of this process involves selecting the most suitable solvent or solvent mixture, as well as determining optimal parameters such as temperature, time, and solvent-to-material ratio. boku.ac.atphcogcommn.org For this compound, chloroform (B151607) has been reported as an effective solvent for continuous extraction from dried Vernonia amygdalina fruit. nih.gov Other studies on related sesquiterpene lactones and plant extracts highlight the use of various solvents like ethanol (B145695), methanol (B129727), dichloromethane, ethyl acetate (B1210297), and hexane (B92381), often in aqueous mixtures, with optimization studies showing that solvent polarity is critical for efficient extraction of target compounds. boku.ac.atphcogcommn.orgnih.govijpsonline.commdpi.com
Optimization can involve evaluating different solvent concentrations (e.g., methanol or ethanol in water at various percentages) to maximize the yield of specific compounds. phcogcommn.orgmdpi.com Techniques like Accelerated Solvent Extraction (ASE) allow for automated optimization of parameters such as temperature, static time, purge time, rinse volume, and number of cycles, potentially improving extraction yield and selectivity. boku.ac.atmdpi.com
Maceration and Sequential Extraction Strategies
Maceration is a common extraction technique where powdered plant material is soaked in a solvent for a specified period. ijpsonline.comtandfonline.com This method is relatively simple and can be performed at room temperature. tandfonline.com
Sequential extraction involves using a series of solvents with increasing polarity to fractionate the compounds present in the plant material. boku.ac.atnih.gov For instance, an initial extraction with a non-polar solvent like hexane or petroleum ether can remove lipids and other non-polar compounds, followed by extraction with solvents of increasing polarity such as chloroform, ethyl acetate, ethanol, or methanol to obtain fractions enriched in compounds like sesquiterpene lactones. nih.govnih.govnih.gov One study on Vernonia amygdalina leaves used sequential liquid-liquid extraction with hexane, chloroform, and n-butanol after an initial ethanol extraction to separate fractions with anticancer activities. nih.govtandfonline.com This approach helps in reducing the complexity of the crude extract before further purification.
Sophisticated Purification Methodologies for this compound
Following the initial extraction, purification steps are necessary to isolate this compound from the complex mixture of compounds present in the crude extract. Chromatographic techniques are widely employed for this purpose. nih.govnih.gov
Chromatographic Techniques for this compound Isolation
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic methods are used to purify this compound. nih.govnih.gov
Column Chromatography Approaches
Column chromatography is a widely used technique for the initial purification of crude plant extracts. nih.govnih.govpsu.eduwarwick.ac.uk In this method, the extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and compounds are eluted using a mobile phase, often a gradient of solvents of increasing polarity. nih.govpsu.eduacs.org Fractions are collected and analyzed to identify those containing the target compound. nih.govacs.org
For the isolation of this compound from Vernonia amygdalina, column chromatography of the methanol extract has been performed using silica gel with an elution gradient starting from chloroform and moving towards chloroform-acetone and then acetone. nih.govacs.org Monitoring fractions using techniques like thin-layer chromatography (TLC) allows for the pooling of fractions with similar components. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification
HPLC is a more advanced chromatographic technique that provides higher resolution and efficiency compared to traditional column chromatography, making it suitable for further purification and isolation of this compound. acs.orgmdpi.comresearchgate.net Preparative or semi-preparative HPLC can be used to obtain this compound in higher purity from partially purified fractions. acs.orgmdpi.comresearchgate.net
In the isolation of this compound from Vernonia amygdalina, semi-high pressure liquid chromatography on a silica column with a chloroform-acetone gradient has been used to further purify active fractions obtained from column chromatography. acs.org Preparative reverse phase HPLC with a C-18 column has also been employed for the purification of elemanolide sesquiterpene lactones, including this compound, from Vernonia lasiopus extracts. mdpi.com HPLC coupled with detectors like UV-DAD allows for monitoring and collection of purified fractions. nih.govmdpi.com
Structural elucidation of isolated this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS). nih.govscribd.comjeolusa.comacdlabs.comnih.gov These techniques provide detailed information about the molecular formula, functional groups, connectivity, and stereochemistry of the compound. nih.govscribd.comjeolusa.comnih.gov X-ray crystallography of this compound derivatives has also been used to confirm its structure. nih.govresearchgate.net
Bioactivity-Guided Fractionation Protocols
Bioactivity-guided fractionation is a key strategy in the isolation of natural products like this compound. This approach involves the step-wise separation of a crude plant extract into fractions based on differences in their physical and chemical properties. researchgate.net Each fraction is then tested for the desired biological activity (e.g., cytotoxicity, anti-inflammatory effects). nih.goviupac.orgthieme-connect.comresearchgate.netbioseek.eu Fractions exhibiting activity are subjected to further separation using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). nih.govresearchgate.netbioseek.euresearchgate.netacs.org This iterative process of separation and bioassay continues until the pure, active compound is isolated.
For instance, this compound was isolated from the dried fruit of Vernonia amygdalina through continuous extraction with chloroform. nih.govacs.org The chloroform extract was then partitioned between petroleum ether and aqueous methanol. nih.govacs.org The methanol extract, which contained the active compounds, was subjected to column chromatography. nih.govacs.org Fractions were collected and monitored by techniques like thin-layer chromatography (TLC) and tested for pharmacological activity, such as effects on guinea pig ileum or platelet aggregation. nih.govacs.org Active fractions were further purified using preparative semi-high pressure liquid chromatography to yield this compound as colorless prisms. nih.govacs.org
Spectroscopic and Advanced Analytical Approaches for this compound Structural Determination
Once isolated, the structure of this compound is elucidated using a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity, and stereochemistry of the compound. nih.goviupac.orgscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the structure and stereochemistry of organic molecules. nih.govresearchgate.nettandfonline.comresearchgate.netjeolusa.comnih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, scientists can deduce the types of protons and carbons present, their electronic environments, and their connectivity within the molecule. tandfonline.comresearchgate.netjeolusa.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, helping to piece together the molecular framework. tandfonline.comresearchgate.netresearchgate.net
NMR data for this compound and its derivatives have been reported, providing insights into its sesquiterpene lactone skeleton, the presence of α-methylene-γ-lactone rings, and the configuration of chiral centers. researchgate.netresearchgate.netconicet.gov.arthieme-connect.com For example, ¹H NMR spectra show characteristic signals for the vinyl group, methylene (B1212753) protons adjacent to carbonyls, and protons on rings. researchgate.netconicet.gov.ar ¹³C NMR provides signals corresponding to each unique carbon atom, including those in carbonyl groups, double bonds, and saturated carbons. researchgate.netconicet.gov.ar
An example of NMR data for a this compound derivative is shown below (data adapted from literature):
| Atom Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Vinyl Proton | ~5-6 | ~115, 140 |
| Methylene (α to C=O) | ~3-4 | ~40-50 |
| Carbonyl C | - | ~165-175 |
Note: Specific chemical shifts are highly dependent on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its bonds when exposed to infrared radiation. nih.govscribd.comtandfonline.comresearchgate.netmsu.edu Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum. msu.edu
For this compound, IR spectroscopy helps confirm the presence of key functional groups such as hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching) from the lactone rings, and alkene double bonds (C=C stretching). nih.govtandfonline.comresearchgate.net
Typical IR absorption frequencies for relevant functional groups in this compound:
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Hydroxyl (O-H) | 3400-3500 (dilute solution) msu.edu |
| Carbonyl (C=O) | ~1700-1800 |
| Alkene (C=C) | ~1600-1680 tandfonline.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural subunits. nih.goviupac.orgscribd.comresearchgate.nettandfonline.comresearchgate.netconicet.gov.arnist.govnih.gov High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, allowing for the determination of the molecular formula. researchgate.nettandfonline.comresearchgate.net
Electron ionization (EI-MS) and electrospray ionization (ESI-MS) are common techniques used for analyzing natural products. tandfonline.comresearchgate.netnih.gov The fragmentation pattern observed in the mass spectrum provides clues about the structure by showing the masses of stable fragments formed when the molecule breaks apart. scribd.comnist.gov
Mass spectral data for this compound typically show a molecular ion peak corresponding to its molecular weight (approximately 276 g/mol for C₁₅H₁₆O₅). medkoo.com Fragmentation peaks provide further structural information. researchgate.netconicet.gov.ar
An example of mass spectral data for this compound (CI, isobutane) shows a prominent peak at m/z 277 [M+H]⁺ (calculated for C₁₅H₁₆O₅ + H) and various fragmentation ions. conicet.gov.ar
Ultraviolet-Visible (UV-Vis) Spectroscopy in Molecular Interaction Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. nih.govtandfonline.comresearchgate.net150.140.174vernier.comresearchgate.netresearchgate.netnist.gov This technique is particularly useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light. tandfonline.comresearchgate.net150.140.174 Conjugated systems, such as the α-methylene-γ-lactone moieties in this compound, typically exhibit characteristic UV absorption maxima (λmax). tandfonline.comresearchgate.net
UV-Vis spectroscopy can also be used in molecular interaction studies, although this is less commonly the primary method for basic structural elucidation. Changes in the UV-Vis spectrum upon interaction with other molecules can indicate binding or chemical reactions.
This compound shows a characteristic absorption in the UV region, for example, a λmax at 235 nm, which is indicative of the presence of enones or conjugated double bonds within its structure. nih.govtandfonline.comresearchgate.net
Data Table: Spectroscopic Data Summary for this compound (Illustrative based on search results)
| Spectroscopy Method | Key Information Provided | Characteristic Data (Examples) |
| NMR | Structure, connectivity, stereochemistry | ¹H and ¹³C chemical shifts, coupling constants |
| IR | Functional groups | Absorption bands (cm⁻¹) for O-H, C=O, C=C |
| MS | Molecular weight, fragmentation pattern | Molecular ion peak (m/z), fragment ions |
| UV-Vis | Chromophores, conjugation | Absorption maxima (λmax) in nm tandfonline.comresearchgate.net |
Synthetic Strategies and Chemical Modification of Vernolepin
Total Synthesis Approaches to Vernolepin and its Stereoisomers
Total synthesis of this compound involves constructing the molecule from simpler precursors, allowing for access to both racemic mixtures and enantiomerically pure forms.
Racemic Total Synthesis Methodologies
Several racemic total synthesis methodologies for this compound have been developed. One notable approach, reported by Danishefsky in 1977, starts from 2,5-dihydroanisyl alcohol and proceeds through 17 steps. Key steps in this synthesis include an intramolecular Michael addition to construct the cis-2-oxadecalone core and enolization and alkylation to introduce the α-methylene-γ-lactone. Another formal total synthesis of racemic this compound and vernomenin (B1198957) was achieved starting from cis-4-cyclohexene-1,2-dicarboxylic acid monomethyl ester via an intramolecular alkylation. researchgate.net Stereoselective synthesis of racemic elemanolide dilactones related to this compound has also been reported. acs.org
Semi-Synthetic Derivatization from Natural Precursors
Semi-synthetic approaches utilize naturally occurring compounds, often structurally related, as starting materials to synthesize this compound or its derivatives.
Exploitation of Germacranolides in Semi-Synthesis
Germacranolides, a class of sesquiterpene lactones, have proven to be valuable precursors for the semi-synthesis of this compound and related compounds. psu.eduacs.orgthegoodscentscompany.com The most efficient semi-synthetic route to (+)-vernolepin utilizes (+)-minimolide, a germacranolide isolated from Mikania minima. conicet.gov.arresearchgate.netnih.gov This four-step process involves a Cope rearrangement, followed by two oxidation steps and selective hydrolysis of acetate (B1210297) groups. researchgate.net This method achieved a (+)-vernolepin yield of approximately 40% and is suitable for producing quantities between 0.5-1.0 g. researchgate.netnih.gov Another germacranolide, (+)-salonitenolide, has been used as a precursor for 8-epi-vernolepin derivatives, although this route is less efficient. rsc.org
Biogenetic Pathway Mimicry in Semi-Synthesis
The semi-synthetic transformations, particularly those starting from germacranolides like (+)-minimolide, are described as mimicking the biogenetic pathway for the production of (+)-vernolepin in the genus Vernonia. researchgate.netnih.gov This biomimetic approach leverages the natural biosynthetic route to guide the synthetic strategy, starting from a structurally similar natural product.
Chemical Transformations and Derivatives of this compound
This compound undergoes various chemical reactions facilitated by its functional groups, including hydroxyl and lactone moieties. These transformations can lead to the formation of derivatives with potentially altered properties. Common reactions include oxidation, reduction, and substitution. Reagents such as potassium permanganate (B83412) (oxidizing agent) and sodium borohydride (B1222165) (reducing agent) are commonly used. Substitution reactions may involve alkyl halides under basic conditions. The specific products formed depend on the reaction conditions and reagents employed. For instance, oxidation of C-15 in a salonitenolide precursor using TPAP (tetrapropylammonium perruthenate) yields a ketone. Chemical transformations of santonin, another sesquiterpene, have also been explored to create elemane bis-lactones structurally related to this compound. researchgate.net
Oxidation and Reduction Reactions
Oxidation and reduction reactions play a significant role in the synthesis and modification of this compound. These transformations can target specific functional groups within the molecule, such as hydroxyl groups, double bonds, and carbonyls.
In the semi-synthesis of (+)-vernolepin from (+)-minimolide, an oxidation step using Jones oxidation (CrO₃ in acetone) is employed to convert a primary allylic alcohol at C-15 to an α,β-unsaturated aldehyde. researchgate.net This aldehyde is subsequently oxidized to a carboxylic acid using sodium chlorite. researchgate.netconicet.gov.ar Another semi-synthetic route to 8-epi-vernolepin derivatives from (+)-salonitenolide involves TPAP (tetrapropylammonium perruthenate) oxidation of C-15 to a ketone. psu.edu
Reduction reactions can also be applied. For instance, selective reduction of the ethylidene double bond in this compound does not significantly affect its cytotoxicity. iupac.org However, modification of the α-methylene-γ-lactone by hydrogenation leads to a significant decrease in cytotoxicity. iupac.org Sodium borohydride is mentioned as a common reducing agent used in reactions involving this compound.
Substitution Reactions and Functional Group Manipulations
This compound undergoes various chemical reactions, including substitution, facilitated by its functional groups like hydroxyl and lactone moieties. Substitution reactions may involve reagents such as alkyl halides under basic conditions.
Functional group manipulations are essential in the synthesis of this compound and its analogs. These can include reactions that introduce or modify functional groups to achieve the desired molecular structure. For example, in the synthesis of (+)-8-deoxythis compound from (−)-α-santonin, key steps involve the functionalization of the angular methyl group and fragmentation reactions. fao.orgcsic.es Iodolactonization, a reaction that forms a lactone ring by the addition of iodine and oxygen across a double bond, has been used in the synthesis of natural products including this compound and vernomenin. wikipedia.org
The α-methylene-γ-lactone moiety in this compound is a reactive functional group, particularly susceptible to Michael-type addition reactions with sulfhydryl compounds like cysteine and mercaptoethanol. iupac.orgacs.orgnih.gov This reactivity is considered important for its biological activity. iupac.orgnih.gov Selective modification of complex natural products like this compound can be achieved through controlled functional group manipulation using specific catalysts and reagents. nih.gov
Synthesis of Key this compound Derivatives
The synthesis of this compound derivatives is crucial for exploring their biological activities and structure-activity relationships. Several key derivatives have been synthesized, including this compound Acetate, Deoxythis compound, Dihydrothis compound, and Epi-Vernolepin Analogs.
This compound Acetate: While the provided search results mention acetylation in the context of synthesis intermediates researchgate.netrsc.org, specific details on the synthesis of this compound acetate as a target derivative are limited. Acetylation typically involves reacting a hydroxyl group with an acetylating agent like acetic anhydride.
Deoxythis compound: (+)-8-Deoxythis compound is a synthetic derivative that lacks the hydroxyl group at C-8. psu.educonicet.gov.arpsu.edu It has shown activity analogous to this compound against tumor cell lines. psu.edupsu.edu Several synthetic routes to (+)-deoxythis compound from (−)-α-santonin have been developed. fao.orgcsic.esrsc.orgoup.comoup.com One approach involves ozonolysis followed by acetylation and subsequent transformations. rsc.org Another synthesis utilizes functionalization of the angular methyl group and a 1,4-fragmentation step. fao.orgcsic.es Oxidative elimination reactions have also been employed in its synthesis. oup.com
Dihydrothis compound: 1,2-Dihydrothis compound is another derivative with activity analogous to this compound. psu.edupsu.edu Its synthesis can involve the hydrogenation of this compound. iupac.org A blocking sequence using n-propyl thiol followed by hydrogenation, methylation, and elimination has been described for the synthesis of dihydrothis compound. iupac.orgacs.org This method protects the reactive α-methylene groups during hydrogenation. iupac.orgacs.org
Epi-Vernolepin Analogs: Approaches to the synthesis of 8-epi-vernolepin derivatives from germacrolides like (+)-salonitenolide have been explored. psu.eduresearchgate.netrsc.org These syntheses often involve Cope rearrangement of the germacradiene skeleton to an elemadiene and subsequent functionalization to form the δ-lactone ring. psu.edupsu.edu For example, (+)-8-O-acetyl-1,2,11β,13-tetrahydro-8-epi-vernolepin has been synthesized from (+)-salonitenolide in a multi-step sequence involving oxidation and hydrogenation steps. psu.eduresearchgate.net These derivatives retain the hydroxyl group at C-8, which can potentially be modified further. psu.edu
Mechanistic Investigations of Vernolepin S Biological Activities
Elucidating the Anticancer and Antitumor Mechanisms of Vernolepin
This compound, a sesquiterpene lactone, has demonstrated significant antitumor properties. Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These actions selectively target cancer cells, disrupting their uncontrolled proliferation.
Apoptosis is a critical process of programmed cell death that eliminates damaged or cancerous cells. This compound initiates this process through intrinsic signaling pathways centered on the mitochondria.
The intrinsic pathway of apoptosis is heavily dependent on the mitochondria. Research into compounds structurally similar to this compound, such as Vernodalin (B1205544), provides a detailed model for this mechanism. Treatment of cancer cells with these compounds leads to an increase in reactive oxygen species (ROS). nih.govnih.gov This oxidative stress triggers a cascade of events within the mitochondria.
A key event is the disruption of the mitochondrial membrane potential (MMP). nih.govresearchgate.net This depolarization of the mitochondrial membrane is a point of no return in the apoptotic process. It leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cell's cytoplasm. youtube.comyoutube.comyoutube.com The most notable of these factors is cytochrome c. nih.govnih.govnih.gov Once in the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to form a complex known as the apoptosome, which subsequently activates a cascade of caspase enzymes, ultimately leading to the execution of cell death. youtube.comyoutube.comyoutube.com
Studies on the related compound Vernodalin in human breast cancer cells (MCF-7 and MDA-MB-231) have quantified these effects, demonstrating a concentration-dependent decrease in mitochondrial membrane potential and a corresponding increase in cytosolic cytochrome c. nih.gov
Table 1: Effects of Vernodalin on Mitochondrial Apoptotic Pathway Markers
| Parameter | Cell Line | Observation | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Production | MCF-7, MDA-MB-231 | Increased production upon treatment | nih.govnih.gov |
| Mitochondrial Membrane Potential (MMP) | MCF-7, MDA-MB-231 | Concentration-dependent decrease | nih.govresearchgate.net |
| Cytochrome c Release | MCF-7, MDA-MB-231 | Increased levels in the cytosol | nih.govnih.gov |
The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes both pro-apoptotic members (e.g., Bax, Bak) that promote cell death and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that inhibit it. nih.govmdpi.com The ratio of these opposing proteins determines the cell's fate. In many cancers, anti-apoptotic proteins are overexpressed, allowing tumor cells to evade apoptosis.
This compound and related compounds shift this balance in favor of cell death. Specifically, studies on Vernodalin have shown that it dose-dependently reduces the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL in breast cancer cells. nih.govnih.gov By downregulating these survival proteins, the pro-apoptotic signals are amplified, leading to the permeabilization of the mitochondrial membrane and subsequent cell death.
Myeloid cell leukemia-1 (Mcl-1) is another crucial anti-apoptotic protein that is frequently overexpressed in various cancers and is a known contributor to chemotherapy resistance. nih.govmdpi.comyoutube.com While the specific effects of this compound on Mcl-1 expression are not extensively documented in current research, the targeting of Bcl-2 family members is a key feature of the anticancer mechanism of related sesquiterpene lactones.
In addition to inducing apoptosis, this compound exerts its anticancer effects by interfering with the cell cycle, the process through which cells replicate. By causing cell cycle arrest, this compound prevents cancer cells from dividing and proliferating.
The G0/G1 phase is the initial growth phase of the cell cycle. The transition from G1 to the S phase (DNA synthesis) is a critical checkpoint. While some anticancer compounds function by inducing arrest at this stage, current research on this compound primarily points to its activity later in the cell cycle. The available scientific literature has not extensively detailed mechanisms of this compound-induced G0/G1 arrest, focusing instead on its effects at the G2/M checkpoint.
The G2/M checkpoint is the final control point before a cell enters mitosis (M phase). Arrest at this stage prevents cells with damaged DNA from dividing. Research has shown that this compound's induction of apoptosis in HepG2 liver cancer cells is correlated with cell cycle arrest in the G2/M phase.
This mechanism of G2/M arrest is a common feature among various sesquiterpene lactones. nih.govresearchgate.net The progression from the G2 to the M phase is primarily controlled by a complex of proteins consisting of Cyclin B1 and Cyclin-dependent kinase 1 (CDK1), also known as Cdc2. mdpi.com The activation of this complex is essential for entry into mitosis. Studies on other sesquiterpene lactones, such as dehydrocostus lactone and janerin, have demonstrated that they induce G2/M arrest by downregulating the expression of both Cyclin B1 and CDK1. nih.govmdpi.comnih.gov This reduction prevents the formation of the active complex, thereby halting the cell cycle and preventing cell division. mdpi.com This molecular mechanism is the most probable pathway through which this compound exerts its observed G2/M arrest activity. nih.govnih.gov
Table 2: Effects of Sesquiterpene Lactones on G2/M Cell Cycle Regulatory Proteins
| Compound | Cell Line | Effect on G2/M Regulatory Proteins | Reference |
|---|---|---|---|
| Dehydrocostus lactone | Soft Tissue Sarcoma Cells | Significant decrease in CDK1 (cdc2) and Cyclin B1 | nih.gov |
| Janerin | THP-1 (Leukemia) | Decreased the CDK1/Cyclin-B complex | mdpi.comnih.gov |
| Tomentosin & Inuviscolide | SK-28 (Melanoma) | Decrease in expression level of both Cyclin B1 and Cdc2 | researchgate.net |
DNA Synthesis Inhibition and Damage Induction
This compound, a sesquiterpene lactone, has been identified as a compound with potential cytotoxic and growth-inhibiting properties. Research into its mechanism of action suggests that it may interfere with fundamental cellular processes, including DNA synthesis and cell cycle progression.
Studies involving this compound and the related compound vernodalin demonstrated an inhibitory effect on DNA synthesis in a human breast cancer cell line (MCF-7). researchgate.net This inhibition of DNA replication is a critical mechanism for halting the proliferation of cancer cells. The impairment of DNA synthesis often leads to cell cycle arrest, providing an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo programmed cell death (apoptosis).
Further investigations into the effects of this compound, vernodalin, and vernolide (B1233872) on human liver cancer cells (HepG2) revealed that these compounds induce apoptosis and correlate with an arrest in the G2/M phase of the cell cycle. researchgate.net The G2/M checkpoint is a crucial control point that prevents cells from entering mitosis with damaged DNA. An arrest at this phase is often indicative of significant DNA damage or incomplete replication, suggesting that this compound's effects may be linked to the induction of DNA lesions. researchgate.net While direct DNA damage induction by this compound is an area requiring more specific investigation, the observed G2/M arrest strongly implies an activation of the DNA damage response pathway. researchgate.net
The general mechanism for many cytotoxic agents involves either direct interaction with the DNA structure or inhibition of key enzymes involved in DNA replication and repair, such as DNA polymerases or topoisomerases. nih.gov The disruption of these processes leads to the accumulation of DNA strand breaks and the activation of cellular stress responses, ultimately culminating in cell death. mdpi.com
| Compound/Extract | Cell Line | Activity | Observed IC50 Values |
|---|---|---|---|
| This compound, Vernodalin, Vernolide | HepG2 (Liver Cancer) | Induction of apoptosis, G2/M cell cycle arrest | N/A |
| This compound, Vernodalin | MCF-7 (Breast Cancer) | Inhibition of DNA synthesis | N/A |
| Vernonia amygdalina Ethylacetate Fraction | WiDr (Colon Cancer) | Cytotoxic Activity | 25.38 ± 0.16 µg/mL |
| Vernonia amygdalina Ethylacetate Fraction | MCF-7 (Breast Cancer) | Cytotoxic Activity | 25.14 ± 0.13 µg/mL |
| Vernonia amygdalina Ethylacetate Fraction | 4T1 (Breast Cancer) | Cytotoxic Activity, G2/M arrest | 25.04 ± 0.36 μg/mL |
| Vernonia amygdalina Ethanol (B145695) Extract | K562 (Myeloid Leukemia) | Cytotoxic Activity, Cell cycle arrest, Apoptosis induction | 8.78 ± 2.22 µg/mL |
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
A significant aspect of the biological activity of sesquiterpene lactones, the class of compounds to which this compound belongs, is their ability to modulate inflammatory pathways. The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of the inflammatory and immune response, and its inhibition is a key mechanism for many anti-inflammatory agents. oup.com
Numerous studies have established that sesquiterpene lactones are potent inhibitors of the NF-κB signaling pathway. nih.govtandfonline.com The primary mechanism of this inhibition is believed to be the direct alkylation of the p65 subunit of the NF-κB protein complex. nih.gov This covalent modification is facilitated by the presence of reactive chemical groups on the sesquiterpene lactone structure, such as the α-methylene-γ-lactone moiety, which can react with nucleophilic residues like cysteine on the target protein. nih.gov By modifying p65, these compounds prevent the NF-κB complex from binding to DNA, thereby blocking the transcription of pro-inflammatory genes. nih.gov
A proposed molecular model suggests that bifunctional sesquiterpene lactones can cross-link cysteine residues within the p65 subunit (specifically Cys 38 and Cys 120), which alters the conformation of the DNA-binding loop and prevents its interaction with DNA. nih.gov
Another critical point of intervention in the NF-κB pathway is the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. Some sesquiterpene lactones, such as parthenolide (B1678480) and 7-hydroxyfrullanolide, have been shown to inhibit the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation. oup.comresearchgate.net This action effectively traps NF-κB in the cytoplasm in an inactive state. The inhibition of NF-κB by sesquiterpene lactones leads to a downstream reduction in the production of numerous inflammatory mediators, including cytokines like IL-6 and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS). tandfonline.comresearchgate.net
Microtubule Dynamics Regulation and Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. nih.gov The dynamic process of microtubule polymerization and depolymerization is crucial for the formation of the mitotic spindle during cell division. Consequently, compounds that interfere with microtubule dynamics are potent antimitotic agents and have been a major focus in cancer drug discovery. researchgate.net These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing (polymerization inhibitors). researchgate.net
Inhibitors of tubulin polymerization, such as colchicine (B1669291) and vinca (B1221190) alkaloids, act by binding to tubulin subunits (the α/β-tubulin heterodimer), preventing their assembly into microtubules. researchgate.net This disruption of the microtubule network leads to the arrest of the cell cycle, typically in the G2/M phase, and can ultimately trigger apoptosis. researchgate.net
While cell cycle arrest in the G2/M phase has been observed for this compound and related compounds, indicating a potential interference with mitosis, direct evidence specifically linking this compound to the inhibition of tubulin polymerization or the disruption of microtubule dynamics is not extensively documented in the available research. researchgate.net This remains a plausible but currently unconfirmed mechanism of action for this compound's cytotoxic effects.
Glutathione (B108866) Depletion and Oxidative Stress Induction
Glutathione (GSH) is a critical intracellular antioxidant, playing a key role in protecting cells from damage caused by reactive oxygen species (ROS) and maintaining cellular redox homeostasis. nih.gov Depletion of cellular GSH levels can lead to a state of oxidative stress, where an imbalance between the production of ROS and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA. nih.gov Inducing oxidative stress through GSH depletion is a mechanism by which some therapeutic agents exert their cytotoxic effects, particularly in cancer cells which often have a compromised redox balance. mdpi.com
Currently, specific research detailing the direct effects of this compound on glutathione levels or its ability to induce oxidative stress through this mechanism is limited. While some studies on extracts from Vernonia amygdalina have noted effects related to oxidative processes, such as the reduction of lipid peroxidation, a direct causal link between this compound itself and the modulation of the glutathione system has not been definitively established. mdpi.commdpi.com
Enzyme Inhibition Profiles (e.g., DNA Polymerase, Phosphofructokinase)
The biological activities of this compound may be attributed to its ability to inhibit specific enzymes crucial for cellular function and survival.
DNA Polymerase: DNA polymerases are enzymes essential for DNA replication and repair. mdpi.com Inhibition of these enzymes effectively halts DNA synthesis, leading to cell cycle arrest and cell death, making them a target for anticancer and antiviral therapies. frontiersin.orgpatsnap.com While this compound is known to inhibit DNA synthesis, direct evidence from available studies specifically identifying DNA polymerase as its target is not yet established. researchgate.net
Phosphofructokinase (PFK): Phosphofructokinase is a key regulatory enzyme in glycolysis, the metabolic pathway that provides cells with energy. scbt.comnih.gov Inhibition of PFK can disrupt cellular energy production, which is particularly detrimental to rapidly proliferating cancer cells that rely heavily on glycolysis.
Research has shown that many sesquiterpene lactones are potent, irreversible inhibitors of PFK. scielo.org.mx The mechanism of inhibition is believed to involve the α-methylene-γ-lactone moiety present in these compounds, which acts as a Michael acceptor. This reactive group can form a covalent bond with nucleophilic residues, such as the sulfhydryl group of cysteine, within the enzyme's active or allosteric sites, leading to its inactivation. scielo.org.mx Studies on a range of molluscicidal sesquiterpene lactones have demonstrated a strong correlation between their ability to inhibit PFK and their biological activity. scielo.org.mx Given that this compound possesses the characteristic α-methylene-γ-lactone structure, it is highly probable that it also acts as an inhibitor of PFK, contributing to its cytotoxic effects.
| Compound | Class | Apparent Ki (mM) |
|---|---|---|
| 7α-Hydroxy-3-desoxyzaluzanin C | Guaianolide | 0.076 |
| Zaluzanin C | Guaianolide | 1.88 |
| 3-Deoxyzaluzanin C | Guaianolide | 2.36 |
| 8α-Epizaluzanin C | Guaianolide | 3.23 |
| Parthenin | Pseudoguaianolide | 21.5 |
Molecular Target Identification and Binding Interaction Analysis (e.g., α/β-tubulin heterodimer, JAK2 protein)
Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action.
α/β-tubulin heterodimer: As discussed previously (Section 4.1.5), the α/β-tubulin heterodimer is the fundamental subunit of microtubules and a validated target for many antimitotic cancer drugs. nih.gov While this compound's induction of G2/M cell cycle arrest is suggestive of an antimitotic mechanism, there is currently a lack of direct evidence confirming that this compound binds to the α/β-tubulin heterodimer.
JAK2 protein: The Janus kinase (JAK) family of proteins, including JAK2, are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. qiagen.com The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is often dysregulated in various cancers and inflammatory diseases. mdpi.com Consequently, JAK proteins have emerged as important therapeutic targets. tuni.finih.gov
There is evidence that some sesquiterpene lactones can directly target the JAK-STAT pathway. For instance, the compound parthenolide has been shown to covalently bind to JAK2, suppressing its kinase activity. mdpi.com This action blocks the subsequent phosphorylation of STAT proteins, preventing their translocation to the nucleus and downregulating the expression of pro-inflammatory and proliferative genes. mdpi.com Although this provides a plausible mechanism, specific studies confirming a direct binding interaction between this compound and the JAK2 protein are needed to definitively establish it as a molecular target.
Understanding this compound's Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are intrinsically linked to its chemical nature as a sesquiterpene lactone. The mechanisms underlying these effects are multifaceted but converge on the modulation of key signaling pathways that orchestrate the inflammatory response. mdpi.comnih.gov
The primary anti-inflammatory mechanism of action for this compound and related sesquiterpene lactones is the potent inhibition of the NF-κB signaling pathway. nih.govresearchgate.net As detailed in section 4.1.4, this inhibition is achieved through the alkylation of components of the NF-κB pathway, such as the p65 subunit or the upstream IKK complex. oup.comnih.gov By suppressing NF-κB activation, this compound can effectively reduce the transcription and subsequent production of a wide array of pro-inflammatory molecules, including:
Pro-inflammatory Cytokines: Such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which are key mediators of the acute inflammatory response. tandfonline.comnih.gov
Chemokines: These molecules are responsible for recruiting immune cells to the site of inflammation.
Inflammatory Enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators like nitric oxide and prostaglandins, respectively. mdpi.comnih.gov
Additionally, the potential for this compound to inhibit the JAK-STAT signaling pathway, as suggested by studies on other sesquiterpene lactones, represents another significant anti-inflammatory mechanism. mdpi.com The JAK-STAT pathway is activated by numerous cytokines and growth factors, and its inhibition can dampen the cellular response to these inflammatory stimuli. By suppressing the phosphorylation and activation of STAT proteins, this compound could further limit the expression of genes involved in inflammation and immune cell activation. mdpi.com
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)
The anti-inflammatory effects of this compound are linked to its ability to modulate the production of key signaling molecules known as cytokines. Pro-inflammatory cytokines are instrumental in initiating and sustaining an inflammatory response. While direct studies on pure this compound are limited, research on extracts from its natural source, Vernonia amygdalina, and on related sesquiterpene lactones provides significant insight.
A new stigmastane, vernonioside V, isolated from Vernonia amygdalina, demonstrated strong inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net This suggests that compounds from this plant, including this compound, target cytokine production pathways. Further evidence comes from studies on other sesquiterpene lactones, such as budlein A, which was shown to inhibit the carrageenan-induced release of TNF-α and Interleukin-1beta (IL-1β). nih.gov The primary mechanism for this inhibition is believed to be the suppression of transcription factors that control the expression of pro-inflammatory genes. nih.gov By preventing the synthesis of cytokines like TNF-α, IL-1β, and IL-6, this compound can interrupt the inflammatory cascade, which is a central element in the pathogenesis of many chronic inflammatory diseases. mdpi.com
Modulation of Cyclooxygenase (COX-2) and NF-κB Expression
A central mechanism underlying the anti-inflammatory activity of this compound and other sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govbenthamdirect.com NF-κB is a critical regulator of genes involved in the immune and inflammatory responses, including the gene for Cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. nih.govdoi.org
Sesquiterpene lactones, characterized by reactive structures like an α-methylene-γ-lactone group, act as potent inhibitors of NF-κB activation. benthamdirect.com The proposed molecular mechanism involves the direct alkylation of the p65 subunit of NF-κB. nih.govnih.gov This chemical reaction, a form of Michael addition, typically targets specific cysteine residues on the p65 protein. nih.gov This covalent modification alters the protein's conformation, which in turn prevents NF-κB from binding to DNA. nih.gov
By inhibiting the DNA-binding ability of NF-κB, this compound effectively blocks the transcription of NF-κB target genes. acs.org Since the expression of COX-2 is heavily dependent on NF-κB activation, this inhibitory action leads to a downstream reduction in COX-2 levels. nih.gov The suppression of both NF-κB and COX-2 is a key component of this compound's ability to control inflammatory processes.
Antagonism of Histamine (B1213489) Receptors
Histamine is a key mediator of allergic and inflammatory reactions, exerting its effects by binding to specific histamine receptors (H1, H2, H3, and H4). mdpi.com Drugs that block these receptors, known as antihistamines, are widely used to treat allergic conditions. researchgate.net However, a review of the existing scientific literature reveals no studies demonstrating that this compound functions as an antagonist of histamine receptors. This mechanism of action has not been reported for this compound or the broader class of sesquiterpene lactones.
Inhibition of Platelet Aggregation and Associated Enzyme Activities
This compound has demonstrated significant antiplatelet properties. A study on its pharmacological activities found that it effectively inhibits platelet aggregation induced by several different agonists, including arachidonic acid, ADP, and collagen. nih.gov The process of platelet aggregation is a critical step in the formation of blood clots, and its inhibition is a key therapeutic strategy for preventing thrombosis. clinpgx.orgyoutube.com
The mechanism of this compound's action on platelets involves multiple effects. It was observed to interfere with the release of ATP from platelets, a crucial step in the amplification of the aggregation response. nih.gov Furthermore, electron microscopy revealed that this compound protects platelets from adhesion and can also cause the disaggregation of existing platelet clumps. nih.gov These activities are both time-dependent and dose-dependent, with an optimal concentration noted at 1 x 10⁻⁵ g/mL in the studied model. nih.gov This suggests that this compound acts on fundamental pathways of platelet activation, potentially by stabilizing the platelet membrane and interfering with signaling cascades initiated by agonists like arachidonic acid and ADP. nih.govmdpi.com
| Inducing Agent | Observed Effect | Reference |
|---|---|---|
| Arachidonic Acid | Inhibition of aggregation | nih.gov |
| ADP | Inhibition of aggregation | nih.gov |
| Collagen | Inhibition of aggregation | nih.gov |
| General Platelet Function | Interference with ATP-release | nih.gov |
| General Platelet Function | Protection against adhesion and desaggregating effect | nih.gov |
Role of Reactive Oxygen Species (ROS) in Anti-inflammatory Effects
Oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS), is intricately linked with inflammation. nih.gov ROS can act as signaling molecules that activate pro-inflammatory pathways, including the NF-κB pathway, creating a cycle that perpetuates inflammation and can lead to chronic disease. mdpi.comnih.gov
Mechanisms of this compound's Antimicrobial and Antiparasitic Actions
Research has identified this compound as a compound with potent activity against certain parasites. Bioassay-guided fractionation of extracts from Vernonia lasiopus identified this compound as the most potent compound against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.gov
In in-vitro tests, this compound exhibited a strong inhibitory effect on the trypomastigote stage of the parasite. nih.gov The high potency and selectivity of this compound make it a promising candidate for further investigation as a lead compound for the development of new antiparasitic drugs. nih.gov
| Organism | Activity Metric (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| Trypanosoma brucei rhodesiense | 0.05 µg/mL | 14.5 | nih.gov |
Fungal Membrane Integrity Disruption via Thiol Group Alkylation
The antimicrobial and cytotoxic activities of this compound are largely attributed to its chemical structure as a sesquiterpene lactone. A key feature of these molecules is the presence of an α,β-unsaturated γ-lactone ring, which is an electrophilic moiety. nih.govresearchgate.net This functional group can readily react with biological nucleophiles through a process called a Michael-type addition. researchgate.netmdpi.com
The primary targets for this reaction within cells are the sulfhydryl (thiol) groups found in the amino acid cysteine. nih.govresearchgate.net Cysteine residues are critical components of many enzymes and structural proteins. By forming covalent bonds with these thiol groups, this compound can irreversibly alkylate and inactivate key proteins. mdpi.complos.org This disruption of protein function can have numerous downstream effects, including the impairment of enzymes essential for cell wall or membrane maintenance, leading to a loss of membrane integrity and ultimately causing fungal cell death. This mechanism of action, targeting thiol-containing proteins, is considered fundamental to the broad range of biological activities exhibited by sesquiterpene lactones. mdpi.com
Antimalarial Activity through Enzyme Inhibition (e.g., Plasmepsin I)
The search for novel antimalarial agents has led researchers to investigate various natural compounds, including sesquiterpene lactones like this compound. While the precise antimalarial mechanism of this compound is not fully elucidated, the inhibition of essential parasitic enzymes represents a key strategy in antimalarial drug development. Plasmepsins, a family of aspartic proteases in Plasmodium falciparum, are crucial for the parasite's survival and are considered significant drug targets. nih.govnih.gov
Plasmepsin I, along with Plasmepsins II and IV, is located in the parasite's food vacuole and is involved in the initial stages of hemoglobin degradation. researchgate.net This process is vital for the parasite as it provides essential amino acids for its growth and proliferation. Inhibition of these enzymes could disrupt this critical metabolic pathway, ultimately leading to the parasite's death. researchgate.net While direct evidence of this compound inhibiting Plasmepsin I is not extensively documented, other sesquiterpene lactones from the Vernonia genus have demonstrated antiplasmodial activity. nih.gov This suggests that compounds with a similar chemical scaffold to this compound may exert their antimalarial effects through various mechanisms, potentially including enzyme inhibition.
Research into other sesquiterpene lactones has highlighted their potential as antiplasmodial agents. For instance, artemisinin (B1665778) and its derivatives are well-known sesquiterpene lactones that form the backbone of current antimalarial therapies. nih.gov The antiplasmodial activity of various sesquiterpenes from the Vernonia genus further supports the potential of this class of compounds in combating malaria. nih.govresearchgate.net
Antiplasmodial Activity of Sesquiterpenes from the Vernonia Genus
| Compound | Source Organism | Antiplasmodial Activity (IC50 in µg/ml) |
|---|---|---|
| Hirsutinolide | V. scorpioides | 0.2 |
| Vernodalol (B1199425) | V. colorata | 4.8 |
Anti-Trypanosomal Activity Pathways
This compound has demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of Human African Trypanosomiasis. The primary mechanism underlying the anti-trypanosomal effects of sesquiterpene lactones is believed to be the induction of oxidative stress within the parasite. nih.govresearchgate.netnih.govresearchgate.net
Trypanosomes have a unique redox system that relies on the enzyme trypanothione (B104310) reductase to protect themselves from oxidative damage. nih.gov This system is a key difference between the parasite and its human host, making it an attractive target for drug development. It is hypothesized that sesquiterpene lactones like this compound can interfere with this delicate redox balance. The α,β-unsaturated carbonyl groups present in the structure of many sesquiterpene lactones are highly reactive and can form covalent bonds with sulfhydryl groups of amino acids, such as cysteine, in parasitic enzymes. This can lead to the depletion of intracellular thiols, particularly trypanothione, rendering the parasite vulnerable to oxidative stress and subsequent cell death. nih.gov
Several key enzymes in T. brucei are potential targets for inhibition by compounds that induce oxidative stress. These include ornithine decarboxylase, which is essential for the synthesis of polyamines, and cysteine proteases like rhodesain, which are crucial for the parasite's life cycle. nih.govmdpi.com By disrupting the function of these and other vital enzymes through covalent modification and the generation of reactive oxygen species, this compound can effectively inhibit parasite proliferation. nih.govresearchgate.net
In Vitro Anti-Trypanosomal Activity of this compound
| Compound | Parasite Strain | Activity (IC50 in µM) |
|---|---|---|
| This compound | Trypanosoma brucei rhodesiense | 0.185 |
General Antibacterial Mechanisms
The antibacterial properties of terpenoids, including sesquiterpene lactones like this compound, are attributed to several mechanisms of action that disrupt essential bacterial processes. frontiersin.orgfip.orgnih.gov While specific studies on this compound's antibacterial pathways are limited, the general mechanisms for this class of compounds involve the disruption of bacterial cell membranes and the inhibition of critical enzymes. frontiersin.orgfip.org
One of the primary antibacterial mechanisms of terpenoids is their ability to compromise the integrity of the bacterial cell membrane. frontiersin.orgnih.gov The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to an increase in membrane permeability. This disruption can interfere with vital cellular processes such as electron transport and ATP synthesis, ultimately causing bacterial cell death. fip.org
Furthermore, terpenoids can inhibit the function of various bacterial enzymes. fip.org This can include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. For instance, some terpenoids have been shown to inhibit ATPase, an enzyme crucial for cellular energy metabolism. fip.org By targeting these essential enzymatic pathways, terpenoids can effectively halt bacterial growth and proliferation. The antibacterial activity of vernolide, a compound structurally related to this compound, has been demonstrated against several bacterial strains. researchgate.net
Antibacterial Activity of Vernolide
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC in mg/ml) |
|---|---|---|
| Vernolide | Escherichia coli | 0.3 - 0.4 |
| Staphylococcus aureus | 0.3 - 0.4 | |
| Enterococcus faecalis | 0.3 - 0.4 |
Structure Activity Relationship Sar Studies of Vernolepin and Its Analogs
Identification of Pharmacophore Groups in Vernolepin (e.g., α-methylene-γ-lactone moiety)
A critical pharmacophore group identified in this compound is the conjugated α-methylene-γ-lactone moiety. researchgate.net This structural feature is widely recognized in many bioactive sesquiterpene lactones and is considered crucial for their biological activity, particularly their ability to interact with sulfhydryl groups in proteins through Michael addition. researchgate.netd-nb.inforesearchgate.net This interaction can lead to the inhibition of essential enzymes and cellular processes, contributing to the observed cytotoxicity and other effects. d-nb.inforesearchgate.net
Impact of Specific Structural Moieties on Biological Activity (e.g., α-methylene-δ-lactone, hydroxyl at C-8, angular vinyl groups)
Studies have investigated the contribution of other structural elements in this compound to its biological activity. The presence of a second α-methylene-δ-lactone ring, in addition to the α-methylene-γ-lactone, appears to enhance the antitumor activity of this compound. psu.edu
The hydroxyl group at C-8 and the angular vinyl groups, however, seem to be less critical for the antitumor activity. psu.edu For instance, 8-deoxythis compound and 1,2-dihydrothis compound have shown activity analogous to that of this compound against tested tumor cell lines. psu.edu This suggests that modifications or even removal of the hydroxyl group at C-8 and saturation of the vinyl group might be tolerated without a significant loss of certain biological activities.
Influence of Stereochemistry on this compound's Bioactivity
The stereochemistry of this compound plays a significant role in its bioactivity. The enantiomerically pure form, (+)-vernolepin, has been reported to exhibit enhanced bioactivity compared to racemic mixtures. The specific configuration of chiral centers within the molecule, such as those at C-8 and C-14, is important for proper interaction with biological targets. The cis-fusion between the cyclohexane (B81311) and δ-lactone rings observed in related compounds like vernodalinol, which shares structural features with this compound, highlights the importance of specific ring conformations and their influence on activity. scribd.com
Rational Design of this compound Derivatives for Enhanced Efficacy and Selectivity
The insights gained from SAR studies inform the rational design of this compound derivatives. By understanding which moieties are essential for activity and which can be modified, researchers can synthesize analogs with potentially improved properties. nih.govinformaticsjournals.co.inmdpi.com Strategies might involve:
Modifying the α-methylene lactone moieties to alter reactivity or target specificity.
Introducing different functional groups at positions like C-8 to modulate pharmacokinetic properties or introduce new interactions. psu.edu
Synthesizing analogs with altered ring systems or side chains to explore new structural space while retaining key pharmacophores.
The goal of rational design is to create compounds with enhanced potency against specific biological targets, reduced toxicity towards normal cells, and improved pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. researchgate.netqsartoolbox.orgexcli.denih.govnih.govmdpi.com For this compound analogs, QSAR studies can help to:
Identify and quantify the structural descriptors that are most influential in determining biological activity.
Develop mathematical models that can predict the activity of new, untested this compound derivatives. excli.denih.gov
Guide the synthesis of new analogs by predicting their potential activity before experimental work. excli.de
QSAR models for sesquiterpene lactones with cytotoxic activity have been developed, investigating the relationship between chemical structure and activity against various tumor cell lines. researchgate.net These models often consider descriptors related to the presence and reactivity of α,β-unsaturated carbonyl structures, lipophilicity, and other molecular properties. d-nb.inforesearchgate.net
While specific detailed QSAR models solely focused on a large dataset of this compound analogs were not extensively detailed in the search results, the general principles of QSAR apply. Such studies would involve compiling a dataset of this compound analogs with known biological activity, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and using statistical methods (e.g., multiple linear regression, partial least squares) to build predictive models. nih.govmdpi.com These models can then be used to predict the activity of novel, rationally designed this compound derivatives. excli.de
Preclinical Research and Therapeutic Potential of Vernolepin
In Vitro Efficacy Studies Across Diverse Cell Lines
In vitro studies have been instrumental in characterizing the cytotoxic effects of Vernolepin across a wide spectrum of cell lines, providing insights into its potential therapeutic applications and mechanisms of action.
Cancer Cell Line Sensitivity Profiling
This compound has demonstrated broad-spectrum cytotoxicity against numerous cancer cell lines derived from various tissue types. Studies have reported its activity against melanoma (SK-MEL, A375), breast cancer (BT-549, MCF-7, JIMT-1, T47D, MDA-MB-231), ovarian cancer (SK-OV-3, OVCAR-3), cervical cancer (HeLa), liver cancer (HepG2, S102), lung cancer (A549, H69AR), leukemia (KB, Wilme's myeloma, HL-60, MOLT-3), colon cancer (SW-742, HCT116), pancreatic cancer (PANC-1), and kidney cells (LLC-PK1) researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscispace.comresearchgate.netekb.egthescipub.comnih.govbrieflands.com.
Detailed research findings highlight varying sensitivities among different cancer cell lines. For instance, this compound showed superior potency against MCF-7 (hormone-resistant breast cancer) compared to vernomenin (B1198957), with an IC50 of 15.9 µM versus 35.0 µM, respectively . Another study indicated that 11ß,13-Dihydrovernodalol, a related sesquiterpene lactone, exhibited a lower IC50 in JIMT-1 cells (1.6 µM), suggesting enhanced activity against therapy-resistant cells . This compound has been shown to induce apoptosis in ovarian cancer cells (OVCAR-3 and SK-OV3) at a concentration of 30 µM, leading to cell cycle arrest at the G2/M phase . Similar induction of apoptosis and G2/M phase cell cycle arrest has been observed in HepG2 liver cancer cells treated with this compound researchgate.netekb.eg. The anti-proliferative effects and dose-dependent anticlonogenic activity observed in studies suggest this compound and related sesquiterpenes could be potential leads for antitumor compound development nih.gov.
The cytotoxic effects are often linked to the compound's interaction with sulfhydryl groups, leading to glutathione (B108866) (GSH) depletion and inhibition of critical enzymes rockefeller.edu. This interaction can disrupt cellular processes such as DNA replication and repair, contributing to its antineoplastic activity rockefeller.edu.
Table 1 provides a summary of this compound's reported IC50 values against a selection of cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Source |
| MCF-7 | 15.9 | |
| JIMT-1 | 1.7 | researchgate.net |
| HepG2 | Varied (Apoptosis induced in dose-dependent manner) | researchgate.netekb.eg |
| SK-MEL | Low micromolar | |
| BT-549 | Low micromolar | |
| SK-OV-3 | Low micromolar | |
| T-47D | 48.58 ± 0.96 µg/mL | researchgate.net |
Note: IC50 values can vary depending on experimental conditions and assay methods.
Comparative Cytotoxicity in Normal Versus Malignant Cells
Evaluating the differential cytotoxicity between cancer and normal cells is crucial for assessing the therapeutic window of a compound. Studies have compared this compound's effects on cancer cell lines with those on normal cell lines, including L6 (rat skeletal muscle myoblasts), VERO (African green monkey kidney), LLC-PK1 (pig kidney epithelial), MCF-10A (normal-like breast epithelial), and BNL (normal liver) cells researchgate.netresearchgate.netekb.eg.
This compound has been found to exhibit cytotoxicity against normal cell lines, albeit often with varying potency compared to cancer cells researchgate.netresearchgate.netekb.eg. The concept of a selectivity index (SI) is used to quantify this differential toxicity, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line brieflands.com. An SI value greater than 2 is generally considered indicative of high selectivity towards cancer cells brieflands.com. Some studies on Vernonia extracts containing this compound have reported SI values above 3.0, suggesting a level of selectivity towards cancer cells researchgate.netekb.eg. However, specific quantitative comparisons of this compound's IC50 values in a wide panel of matched normal and cancer cell lines are needed for a comprehensive understanding of its selectivity profile.
In Vivo Efficacy Models and Pharmacodynamic Endpoints
Preclinical in vivo studies are essential for evaluating the efficacy of potential therapeutic agents in a more complex biological system and for identifying relevant pharmacodynamic endpoints.
One study utilized rats bearing the Walker 256 intramuscular carcinosarcoma to investigate the in vivo behavior of tritium-labeled this compound nih.gov. This research demonstrated that tumor tissue contained significantly higher radioactivity per gram wet weight compared to normal muscle tissue from the contralateral limb following intraperitoneal administration of labeled this compound nih.gov. This finding suggests preferential accumulation or retention of this compound within the tumor, which could contribute to its antitumor effects.
Synergistic Interactions of this compound with Other Therapeutic Agents
Investigating synergistic interactions is a key aspect of preclinical research, as combination therapies can potentially enhance efficacy and overcome resistance.
Notably, studies have revealed a potent synergy between this compound and buthionine sulfoximine (B86345) (BSO), an inhibitor of gamma-glutamylcysteine (B196262) synthetase, the rate-limiting enzyme in GSH synthesis rockefeller.edujci.org. BSO markedly enhanced this compound-mediated cytolysis of murine tumor cell lines, resulting in a significant reduction (6- to 34-fold) in the amount of this compound required to cause 50% lysis jci.org. This synergistic effect was observed even when BSO was added immediately after exposure to this compound, suggesting that inhibiting GSH resynthesis is critical for augmenting this compound's cytotoxic effects rockefeller.edujci.org. The dependence of this compound-mediated cytolysis on extracellular cystine, a precursor for GSH synthesis, further supports the role of GSH metabolism in tumor cell susceptibility to this compound rockefeller.edunih.gov. Inhibition of glutathione disulfide reductase with BCNU or endogenous catalase with aminotriazole also synergistically augmented this compound-mediated cytolysis, suggesting the involvement of hydrogen peroxide as a potential component of this compound's cytolytic action, particularly in GSH-depleted cells rockefeller.edunih.gov.
Table 2 summarizes the synergistic interaction between this compound and BSO:
| Treatment Combination | Effect on Tumor Cell Lysis | Fold Reduction in this compound LD50 (with BSO) | Source |
| This compound alone | Cytolysis | - | rockefeller.edujci.org |
| This compound + BSO | Markedly enhanced cytolysis | 6- to 34-fold | jci.org |
Application of this compound in Drug Discovery Pipelines
Natural products, including sesquiterpene lactones like this compound, serve as valuable sources of novel chemical structures with potential therapeutic activities, making them relevant to drug discovery pipelines.
Lead Compound Identification and Optimization
This compound and other sesquiterpene lactones isolated from Vernonia species are recognized as promising lead compounds for the development of new anticancer agents researchgate.netnih.govresearchgate.netscispace.comresearchgate.netekb.egontosight.airesearchgate.net. Lead identification in drug discovery involves selecting promising compounds that show activity against a target of interest upmbiomedicals.com. This compound's consistent demonstration of cytotoxicity across numerous cancer cell lines positions it as a viable starting point for further development researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscispace.comresearchgate.netekb.egthescipub.comnih.govbrieflands.com.
Hit-to-Lead Development Strategies
Hit-to-lead development is a crucial phase in drug discovery that focuses on refining initial active compounds (hits) into more potent and selective lead candidates for further optimization. upmbiomedicals.com This process typically involves understanding the structure-activity relationships (SAR) of different hit series and selecting the most promising ones based on a multi-parameter analysis that includes biological activity and drug-like properties. upmbiomedicals.comoncodesign-services.com
For this compound, its α-methylene-γ-lactone moiety is essential for its cytotoxicity. Modifications such as hydrogenation or esterification of this moiety can significantly reduce its activity. This suggests that hit-to-lead strategies for this compound would likely focus on maintaining or enhancing the reactivity of this functional group while potentially modifying other parts of the molecule to improve properties like selectivity or pharmacokinetics. Research indicates that structural differences among related sesquiterpene lactones (SLs) can lead to variations in potency and selectivity. For example, this compound showed superior potency against MCF-7 breast cancer cells compared to vernomenin, while vernodalol (B1199425) exhibited enhanced activity against therapy-resistant JIMT-1 cells and higher selectivity against Trypanosoma brucei rhodesiense compared to this compound. These findings highlight the potential for exploring structural analogs of this compound to identify leads with improved therapeutic profiles.
The process of hit-to-lead optimization involves rigorous biological testing and medicinal chemistry efforts to refine chemical structures. upmbiomedicals.com In silico methods, such as ADME filters and docking studies, are increasingly used in drug design to predict pharmacokinetic profiles and guide the selection of compounds for synthesis and testing. vichemchemie.com While specific detailed hit-to-lead strategies applied solely to this compound are not extensively documented in the provided search results, the general principles of identifying key pharmacophores, exploring structural variations, and utilizing predictive modeling would be applicable.
Formulation and Delivery System Research (e.g., Nanoparticle Encapsulation)
Research into the formulation and delivery of this compound aims to address potential challenges such as solubility, stability, and targeted delivery. Nanoparticle encapsulation is one approach being explored for sesquiterpene lactones, including this compound. mdpi.comnih.govnih.gov
Studies have investigated loading this compound into polylactic acid (PLA) nanoparticles using methods like emulsification-diffusion. nih.govnih.govmdpi.com This method is generally well-suited for encapsulating lipophilic drugs. nih.govsemanticscholar.org However, this compound's relatively lower lipophilicity (logP = 1.06) compared to other sesquiterpene lactones like α-santonin (logP = 2.60) has been shown to limit its encapsulation efficiency in PLA nanoparticles. nih.govresearchgate.net
In one study, the encapsulation efficiency of this compound in PLA nanoparticles was reported as 60.7%, which was lower than that observed for α-santonin (94.6%), arglabin (B1666082) (78.1%), schkuhrin II (76.8%), and eucannabinolide (B1671776) (78.9%). nih.govnih.govresearchgate.net The drug load for this compound in these nanoparticles was also found to be low, at 0.5%. nih.govsemanticscholar.org Despite the lower encapsulation efficiency, this compound-loaded PLA nanoparticles demonstrated antitrypanosomal activity against Trypanosoma brucei rhodesiense. nih.govnih.govmdpi.comresearchgate.net The free drug equivalent IC₅₀ value for this compound-loaded nanoparticles against T. brucei rhodesiense was 1.11 µM. nih.govmdpi.com
These findings suggest that while nanoparticle encapsulation of this compound is feasible and can maintain its biological activity, optimizing encapsulation efficiency and drug load may require exploring different nanoparticle materials or formulation techniques better suited for compounds with this compound's lipophilicity. Lipid-based drug delivery systems, including various types of nanoparticles, are being widely investigated to overcome challenges associated with drug solubility and delivery. cas.org Further research could explore such systems or other advanced delivery strategies to improve the therapeutic potential of this compound formulations.
Advanced Research Methodologies and Computational Approaches
Cell-Based Assays for Biological Activity Quantification
Cell-based assays are fundamental in assessing the impact of Vernolepin on living cells, providing quantitative data on its effects on cell viability, proliferation, apoptosis, and cell cycle progression.
Cell Viability and Proliferation Assays (e.g., CCK-8, MTT/XTT)
Cell viability and proliferation assays are widely used to determine the number of healthy, metabolically active cells after treatment with a compound like this compound abcam.comtocris.com. Assays such as CCK-8, MTT, and XTT rely on the reduction of tetrazolium salts by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) product, which can be quantified spectrophotometrically abcam.comtocris.comrndsystems.comdojindo.com. The intensity of the color is directly proportional to the number of living cells tocris.comdojindo.commacgene.com. CCK-8, utilizing WST-8, is noted for its high water solubility, which eliminates the need for solubilizing the formazan product, unlike the MTT assay dojindo.com. This makes CCK-8 a convenient and sensitive method for assessing cell viability and cytotoxicity abcam.comtocris.comrndsystems.commacgene.com. Studies have shown this compound's ability to reduce cell viability and inhibit proliferation in various cancer cell lines, such as ovarian carcinoma cells (OVCAR-3, SK-OV3) and liver cancer cells (HepG2) nih.gov. For instance, this compound demonstrated cytotoxicity in JIMT-1 cells, significantly reducing cell viability after 72 hours at concentrations of 2 µM .
Table 1: Representative Data from Cell Viability Assays
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method | Source |
| JIMT-1 | 2 | 72 | Reduced viability | Not specified | |
| HepG2 | Varies | Not specified | Dose-dependent cytotoxicity | MTT or XTT | nih.gov |
Note: Specific percentage reduction values for JIMT-1 were not provided in the source snippet, only that viability was "significantly reduced". HepG2 data indicated dose-dependent cytotoxicity.
Flow Cytometric Analysis for Apoptosis and Cell Cycle Progression
Flow cytometry is a powerful technique used to analyze various cellular properties, including apoptosis and cell cycle distribution bio-rad-antibodies.comescca.eu. This method allows for the quantitative assessment of individual cells within a population bio-rad-antibodies.com. Apoptosis, or programmed cell death, can be detected using Annexin V-FITC/propidium iodide (PI) staining, where Annexin V binds to phosphatidylserine (B164497) exposed on the surface of early apoptotic cells, and PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) bio-rad-antibodies.com. Analysis of DNA content using fluorescent dyes like PI is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) escca.eu. This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells nih.gov. For example, in ovarian carcinoma cells (OVCAR-3, SK-OV3), 30 µM this compound induced significant G2/M arrest after 48 hours . Studies on HepG2 liver cancer cells also showed that this compound induced apoptosis in a dose-dependent manner, correlating with G2/M phase cell cycle arrest nih.govbioseek.eu.
Table 2: Effects of this compound on Apoptosis and Cell Cycle Arrest
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Induction (%) | Cell Cycle Phase Arrest | Source |
| OVCAR-3 | 30 | 48 | 34.2 | G2/M | |
| SK-OV3 | 30 | 48 | 28.5 | G2/M | |
| HepG2 | Varies | Not specified | Dose-dependent | G2/M | nih.govbioseek.eu |
Biochemical Assays for Molecular Mechanism Delineation
Biochemical assays are crucial for understanding the molecular targets and pathways affected by this compound, providing insights into its mechanism of action.
Enzyme Activity Assays
Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction vernier.comamsbio.commdpi.com. These assays are essential for determining if this compound directly inhibits or modulates the activity of specific enzymes. This compound has been identified as an irreversible inhibitor of DNA polymerase, an enzyme critical for DNA synthesis and cell replication wikipedia.org. Enzyme activity assays can be employed to quantify the extent of DNA polymerase inhibition by this compound and to investigate the kinetics of this interaction . Competitive assays, for instance, can help differentiate direct enzyme binding from secondary metabolic effects .
Protein Expression and Pathway Activation Studies
Analyzing protein expression levels and the activation status of signaling pathways provides crucial information about how this compound exerts its effects at the molecular level nih.govthermofisher.com. Western blotting is a widely used technique for detecting and quantifying specific proteins in cell lysates nih.govresearchgate.netlabxchange.org. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein thermofisher.comresearchgate.netlabxchange.org. By using antibodies that recognize phosphorylated forms of proteins, researchers can assess the activation status of various signaling pathways thermofisher.com. Studies on this compound's mechanism of action often involve examining the expression of proteins related to cell cycle regulation (e.g., cyclins) and apoptosis pathways . For example, the G2/M cell cycle arrest induced by this compound in ovarian carcinoma cells was validated via cyclin B1 expression analysis .
Molecular Modeling and In Silico Drug Design
Molecular modeling and in silico approaches utilize computational methods to simulate and analyze the interactions between this compound and potential biological targets mdpi.comresearchgate.netnih.gov. These techniques can provide valuable insights into binding affinities, predict potential off-targets, and assist in the rational design of modified compounds with improved properties mdpi.comresearchgate.netmolecular-modelling.ch. Molecular docking simulations can predict how this compound fits into the binding site of a target protein, such as DNA polymerase, and estimate the strength of the interaction researchgate.netnih.gov. Molecular dynamics simulations can provide information about the flexibility of the molecule and its target, offering a more dynamic view of their interaction mdpi.comresearchgate.netiit.it. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also be used to evaluate the pharmacokinetic properties of this compound and its analogs molecular-modelling.chiit.it. These computational approaches complement experimental data, guiding further research and potentially accelerating the drug discovery process mdpi.comresearchgate.net.
Ligand-Protein Docking Simulations
Ligand-protein docking simulations are computational tools used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein target. This method estimates the binding affinity between the molecule and the protein, providing insights into potential molecular targets and interaction mechanisms.
Studies have applied ligand-protein docking to investigate the interaction of this compound with specific protein targets. For instance, covalent docking simulations have been performed to study the binding of this compound to the SARS-CoV-2 target protein RNA-dependent RNA polymerase (RdRp). researchgate.net These simulations can generate protein-ligand complexes and visualize interactions between this compound and amino acid residues within the binding site. researchgate.net Another study utilized molecular docking to investigate the binding positions of this compound within the cavity of JAK2 (Janus kinase 2), a protein involved in signaling pathways. researchgate.net The predicted binding positions can indicate potential sites of interaction and inform further research into the biological effects mediated by these targets. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering a more comprehensive understanding of the stability of protein-ligand complexes and the conformational changes that may occur upon binding. ebsco.comrsc.org While docking provides a static snapshot of potential binding poses, MD simulations incorporate the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (e.g., solvent and ions).
The application of molecular dynamics simulations in the study of this compound has been noted in research. dntb.gov.uadntb.gov.ua Following docking simulations, protein-ligand complexes involving this compound can be prepared and subjected to MD simulations to assess the stability of the predicted binding poses and the dynamics of the interactions at an atomic scale. researchgate.net These simulations can involve solvating the complex within a water box and neutralizing the system with ions to mimic physiological conditions. researchgate.net MD simulations can provide valuable data on parameters such as root-mean-square deviation (RMSD) of the ligand, which indicates the stability of its position within the binding site over the simulation time. nih.gov
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates based on their predicted binding to a target protein or their structural similarity to a known active compound. This approach can be employed to identify novel compounds with similar properties to this compound, including potential analogs with improved efficacy or specificity.
While specific extensive studies detailing virtual screening solely for this compound analogs were not prominently found in the search results, the principle of virtual screening is a recognized method for discovering compounds with desired characteristics based on known active molecules or target interactions. nih.gov Computational screening approaches have been suggested in the context of studying plants containing this compound, indicating the relevance of these methods in exploring the potential of such natural sources. researchgate.net The synthesis of this compound analogs is an area of research organicchemistrydata.org, and virtual screening could serve as a valuable tool in the design and identification of promising new analogs for further investigation.
Network Pharmacology for Polypharmacology and Systems-Level Understanding
Network pharmacology is an approach that investigates the complex interactions between drugs, multiple targets, and biological networks, providing a systems-level understanding of how a compound might exert its effects. This is particularly relevant for natural products like this compound, which may interact with multiple targets simultaneously, contributing to a polypharmacological profile.
Future Directions and Translational Research for Vernolepin
Comprehensive Pharmacokinetic and Pharmacodynamic Characterization
A critical step in the translational pathway for vernolepin involves a comprehensive characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted within a living organism. Preliminary in silico studies have shown promising results regarding the absorption, distribution, metabolism, and excretion profiles of this compound and other sesquiterpene lactones from Vernonia amygdalina. unar.ac.idtjnpr.org These studies predicted good intestinal absorption for this compound. tjnpr.org Further in-depth in vivo PK studies are required to validate these predictions and provide a detailed understanding of this compound's behavior in biological systems.
Pharmacodynamic studies are necessary to elucidate the biochemical and physiological effects of this compound and its mechanism of action at a molecular level. While studies have indicated cytotoxic effects against cancer cells and potential anti-inflammatory and antimicrobial activities, the precise mechanisms driving these effects require further investigation. ontosight.airesearchgate.net For instance, research has shown that this compound can induce apoptosis in ovarian cancer cells and influence autophagy, although autophagy appeared to exert a protective effect in these cells under certain conditions. researchgate.netbanglajol.inforesearchgate.net Understanding the specific molecular targets and pathways modulated by this compound is crucial for predicting its efficacy and potential side effects in a clinical context.
Integrating PK and PD data will be vital for establishing PK/PD relationships, which are fundamental for optimizing dosing strategies and predicting clinical outcomes. td2inc.comnih.gov
Long-Term Safety and Toxicology Studies
Before this compound can be considered for clinical use, thorough long-term safety and toxicology studies are indispensable. While some preliminary in silico toxicity assessments have been conducted for this compound, suggesting profiles similar to or better than cyclophosphamide, these findings need to be substantiated through rigorous experimental studies. unar.ac.idtjnpr.org
Comprehensive toxicological evaluations typically involve both short-term and long-term studies in multiple animal species to identify potential adverse effects, determine dose-limiting toxicities, and establish safety margins. itrlab.compurdue.edunih.gov Long-term studies, which can range from a few months to a year or longer, are crucial for evaluating chronic toxicity and potential delayed effects. purdue.eduresearchgate.net Although there are discussions around reducing the number of species in long-term toxicology studies for some drug modalities when toxicity profiles are similar, robust data from studies in at least two species (typically a rodent and a non-rodent) are generally required for regulatory submissions. nih.govresearchgate.net Future research must include well-designed, GLP-compliant long-term toxicology studies to fully assess the safety profile of this compound.
Exploration of this compound's Potential in Combination Therapies
Exploring the potential of this compound in combination therapies represents a promising future direction. The rationale for combination therapy often lies in achieving enhanced efficacy, reducing the required dose of individual agents (thereby potentially mitigating toxicity), overcoming drug resistance, and targeting multiple pathways simultaneously. uchicago.edunih.gov
Given this compound's observed cytotoxic effects in various cancer cell lines, including ovarian and liver cancer cells, investigating its synergistic potential with existing chemotherapeutic agents or targeted therapies is a logical next step. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Studies could focus on identifying combinations that result in enhanced anti-tumor activity at lower concentrations of each compound. Furthermore, exploring combinations that might overcome protective mechanisms, such as the autophagy observed in some cancer cells treated with this compound, could improve therapeutic outcomes. banglajol.inforesearchgate.net Research into the molecular basis of any observed synergy will be crucial for rational drug design and clinical translation.
Development of Novel this compound Analogs with Improved Therapeutic Profiles
The development of novel this compound analogs is a significant area for future research aimed at optimizing its therapeutic profile. While this compound itself shows promise, limitations such as solubility, stability, bioavailability, or potential toxicity might necessitate the design and synthesis of modified structures. core.ac.ukresearchgate.netwikipedia.orgacs.orgsrce.hr
Analogs could be designed to enhance specific desired activities (e.g., increased potency against a particular cancer type), improve pharmacokinetic properties (e.g., better absorption or longer half-life), reduce off-target effects, or improve solubility and formulation characteristics. Structure-activity relationship (SAR) studies, guided by a deeper understanding of this compound's interaction with its biological targets, will be essential in this process. up.ac.za Synthetic strategies, including approaches like iodolactonization which has been used in the synthesis of this compound and its analogs, can be employed to create a library of modified compounds for evaluation. wikipedia.org The goal is to identify analogs with improved efficacy, safety, and pharmacological properties that are more suitable for clinical development.
Bridging Preclinical Findings to Clinical Investigations and Trials
Bridging the gap between promising preclinical findings and successful clinical investigations and trials is a critical and often challenging phase. td2inc.comnih.govmdpi.comwuxiapptec.comfrontiersin.org For this compound, this involves translating the knowledge gained from in vitro and in vivo preclinical studies into the design and execution of first-in-human clinical trials.
Key aspects of this translational process include:
Robust Preclinical Data Package: A comprehensive and high-quality preclinical data package, encompassing detailed PK/PD information, safety and toxicology profiles, and evidence of efficacy in relevant disease models, is essential for supporting an Investigational New Drug (IND) application to regulatory authorities. td2inc.comwuxiapptec.com
Identification of Relevant Patient Populations: Based on preclinical efficacy data, identifying the specific patient populations most likely to benefit from this compound treatment is crucial for designing focused and efficient clinical trials.
Selection of Appropriate Endpoints: Defining clear and measurable endpoints for clinical trials, aligned with the hypothesized therapeutic effects of this compound, is necessary for evaluating its efficacy.
Development of Suitable Formulations: Developing stable and bioavailable formulations of this compound for human administration is a critical pharmaceutical challenge that needs to be addressed. Research into novel drug delivery systems, such as nanoparticles, could play a role in improving the delivery and efficacy of this compound. mdpi.com
Phase 1 Clinical Trials: Initiating Phase 1 clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in humans is the initial step in clinical evaluation. These trials will also help determine a safe dose range for future studies.
Biomarker Identification and Validation: Identifying and validating biomarkers that can predict response to this compound or monitor its pharmacodynamic effects in patients can help personalize treatment and assess efficacy in clinical trials.
Q & A
Q. What are the established molecular mechanisms by which vernolepin induces cytotoxicity in cancer cells?
this compound exerts cytotoxic effects primarily through apoptosis induction and G2/M cell cycle arrest. Methodologically, this is assessed via CCK-8 assays for viability, Annexin V-FITC/PI staining for apoptosis quantification, and PI staining with flow cytometry for cell cycle phase distribution. For example, in ovarian carcinoma cells (OVCAR-3, SK-OV3), 30 µM this compound induced significant G2/M arrest (39.2% vs. 18.2% in controls) after 48 hours, validated via cyclin B1 expression analysis .
Q. Which standardized assays are recommended to evaluate this compound’s effects on autophagy?
Autophagy modulation is measured using acridine orange (AO) or monodansylcadaverine (MDC) staining to detect acidic vesicular organelles (AVOs), coupled with Western blotting for LC3-I/II conversion. In OVCAR-3 cells, this compound increased AVO formation after 24 hours, indicating autophagosome accumulation .
Q. What cell lines and experimental conditions are optimal for studying this compound’s anti-trypanosomal activity?
Anti-trypanosomal studies use Trypanosoma brucei rhodesiense (Tbr) trypomastigotes, with IC50 values determined via in vitro assays. This compound showed an IC50 of 0.19 µM against Tbr, with selectivity index (SI) = 14.4. Dose-response curves (10–100 µM, 48-hour exposure) and cytotoxicity controls (e.g., human fibroblasts) are critical to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pro-apoptotic vs. pro-autophagic outcomes across cell types?
Contradictions may arise from cell line-specific signaling pathways or differential expression of Bcl-2 family proteins. A systematic approach includes:
- Comparative proteomics to identify apoptosis/autophagy regulators (e.g., Bax, Beclin-1).
- Time-course experiments to delineate temporal dominance of pathways (e.g., autophagy preceding apoptosis).
- Knockdown models (e.g., ATG5 siRNA) to isolate autophagy’s role .
Q. What experimental design optimizes this compound’s dose-response studies to account for time-dependent cytotoxicity?
Use a matrix design:
- Doses : 10–100 µM (log increments).
- Time points : 24, 48, 72 hours.
- Controls : Vehicle (DMSO), positive (e.g., staurosporine for apoptosis), and negative (untreated cells).
- Replicates : Triplicate wells with statistical validation (Student’s t-test, p < 0.05). In SK-OV3 cells, 30 µM this compound reduced viability to 52% at 48 hours, but higher doses (50 µM) caused off-target necrosis .
Q. Which strategies validate this compound’s G2/M arrest mechanism when conflicting data arise in flow cytometry?
Discrepancies in FACS data (e.g., sub-G1 vs. G2/M peaks) require:
- Double staining with PI and Annexin V to distinguish apoptosis from cycle arrest.
- Cyclin-dependent kinase (CDK) inhibitors : Co-treatment with roscovitine (CDK1 inhibitor) to confirm G2/M blockade.
- Mitotic index quantification via phospho-histone H3 staining .
Q. How should researchers address variability in this compound’s solubility and stability in in vitro assays?
- Solubility : Prepare this compound in DMSO (final concentration ≤0.1%), with sonication (10 min) and filtration (0.22 µm).
- Stability : Pre-test degradation via HPLC at 24/48 hours. Store working solutions at -80°C in aliquots.
- Controls : Include DMSO-only wells to exclude solvent artifacts .
Methodological & Data Analysis Challenges
Q. What statistical approaches are recommended for time-series data in this compound-treated cells?
Use mixed-effects models or repeated-measures ANOVA to account for intra-sample correlations. For non-normal distributions (e.g., viability assays), apply log transformations or non-parametric tests (Mann-Whitney U). Data visualization via time-lapse microscopy or heatmaps enhances trend detection .
Q. How can researchers differentiate this compound’s direct DNA polymerase inhibition from secondary metabolic effects?
- Competitive assays : Co-incubate with excess dNTPs; reduced inhibition suggests direct binding.
- Metabolic profiling : Measure ATP/NAD+ levels via luminescence assays to rule out energy depletion.
- Polymerase activity kits : Use in vitro DNA synthesis assays (e.g., Taq polymerase) with this compound spiking .
Q. What in vivo models are suitable for validating this compound’s antitumor efficacy while minimizing toxicity?
- Xenograft models : Immunodeficient mice implanted with OVCAR-3 cells, treated with this compound (5–20 mg/kg, IP) for 4 weeks. Monitor tumor volume (caliper) and body weight.
- Toxicokinetics : Plasma LC-MS/MS to measure this compound’s half-life and organ accumulation.
- Histopathology : Liver/kidney sections to assess off-target damage .
Tables
Table 1. Key In Vitro Parameters for this compound Studies in Ovarian Cancer Cells
| Parameter | OVCAR-3 | SK-OV3 | Method |
|---|---|---|---|
| IC50 (48h) | 30 µM | 28 µM | CCK-8 assay |
| G2/M Arrest (%) | 39.2 ± 2.1 | 47.7 ± 2.4 | FACS/PI staining |
| Apoptosis (%) | 22.1 ± 1.8 (Annexin V+/PI-) | 18.9 ± 1.5 (Annexin V+/PI-) | Flow cytometry |
Table 2. Anti-Trypanosomal Activity of this compound vs. Reference Compounds
| Compound | IC50 (Tbr, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| This compound | 0.19 | 14.5 | |
| Pentamidine | 0.02 | 1.2 | |
| Suramin | 0.15 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
